molecular formula C14H26ClN3O4S B12039769 Sematilide monohydrochloride monohydrate

Sematilide monohydrochloride monohydrate

Cat. No.: B12039769
M. Wt: 367.9 g/mol
InChI Key: HCGUEOOYHHAYIM-UHFFFAOYSA-N
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Description

Sematilide monohydrochloride monohydrate is a class III antiarrhythmic agent known for its selective blocking of delayed rectifier potassium current (I Kr) channels. This compound is used in the study of cardiac arrhythmias due to its ability to prolong the action potential duration and refractoriness in cardiac cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sematilide monohydrochloride monohydrate involves multiple steps. Initially, Benzocaine (Ethyl 4-Aminobenzoate) reacts with mesyl chloride to form Ethyl 4-(Methylsulfonamido)benzoate. This intermediate undergoes base saponification followed by water removal to yield 4-[(Methylsulfonyl)amino]benzoic acid sodium salt. Halogenation with thionyl chloride produces 4-[(Methylsulfonyl)Amino]Benzoyl Chloride, which then reacts with N,N-Diethylethylenediamine to form Sematilide .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sematilide monohydrochloride monohydrate primarily undergoes substitution reactions due to the presence of functional groups such as the sulfonamide and amide groups.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include mesyl chloride, thionyl chloride, and N,N-Diethylethylenediamine. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to facilitate the desired transformations .

Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, which is characterized by its high purity and specific molecular structure.

Scientific Research Applications

Sematilide monohydrochloride monohydrate is extensively used in scientific research, particularly in the fields of cardiology and pharmacology. It is employed to study the mechanisms of cardiac arrhythmias and to evaluate the efficacy of antiarrhythmic drugs. Additionally, it serves as a tool in the investigation of potassium channel blockers and their effects on cardiac cells .

Mechanism of Action

Sematilide monohydrochloride monohydrate exerts its effects by selectively blocking the delayed rectifier potassium current (I Kr) channels in cardiac cells. This inhibition prolongs the action potential duration and refractoriness, which helps in the management of cardiac arrhythmias. The molecular targets of this compound are the potassium channels, and its action involves the modulation of ion flow across the cardiac cell membrane .

Comparison with Similar Compounds

Similar Compounds:

  • Procainamide
  • Amiodarone
  • Sotalol

Comparison: Sematilide monohydrochloride monohydrate is unique in its selective blocking of I Kr channels, which distinguishes it from other antiarrhythmic agents like Procainamide, Amiodarone, and Sotalol. While these compounds also exhibit antiarrhythmic properties, their mechanisms of action and molecular targets differ. For instance, Amiodarone affects multiple ion channels, whereas Sematilide specifically targets the I Kr channels .

Properties

Molecular Formula

C14H26ClN3O4S

Molecular Weight

367.9 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide;hydrate;hydrochloride

InChI

InChI=1S/C14H23N3O3S.ClH.H2O/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20;;/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18);1H;1H2

InChI Key

HCGUEOOYHHAYIM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.O.Cl

Origin of Product

United States

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